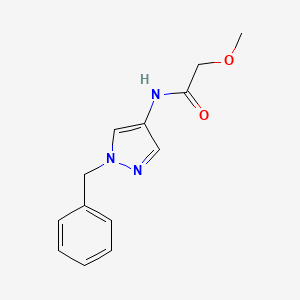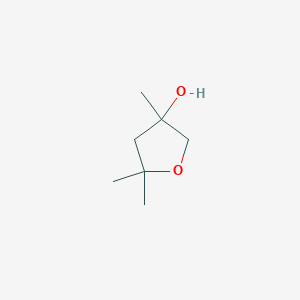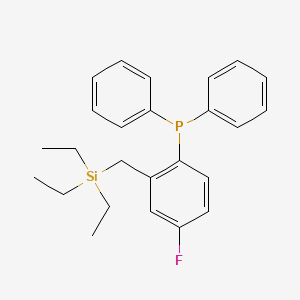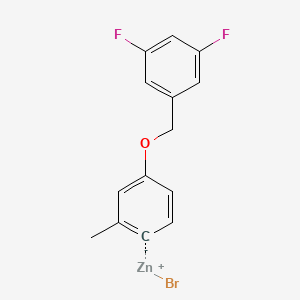
4-(3',5'-DifluorobenZyloxy)-2-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the following steps:
Preparation of 3,5-Difluorobenzyl Bromide: This intermediate is synthesized by bromination of 3,5-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Formation of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenyl Bromide: The 3,5-difluorobenzyl bromide is then reacted with 2-methylphenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired aryl bromide.
Transmetalation to Form the Organozinc Reagent: The aryl bromide is treated with zinc dust in the presence of a catalytic amount of a copper(I) salt (e.g., copper(I) iodide) in THF to form the organozinc reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with electrophiles to form new carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the electrophile used. For example, cross-coupling with aryl halides yields biaryl compounds, while substitution reactions with alkyl halides produce alkylated derivatives .
Scientific Research Applications
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drug candidates by facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the synthesis of functional materials, such as polymers and liquid crystals.
Biological Studies: The compound is used to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo nucleophilic attack on electrophiles. The difluorobenzyloxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzyl Bromide: This compound is a precursor in the synthesis of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide.
4-(Bromomethyl)-2-fluoro-1-methoxybenzene: A similar compound with a different substituent pattern.
3,5-Difluoro-4-methoxybenzyl Bromide: Another related compound with a methoxy group instead of a methyl group.
Uniqueness
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H11BrF2OZn |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-5-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-14(5-10)17-9-11-6-12(15)8-13(16)7-11;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
CWHVWCDEZFEOBX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


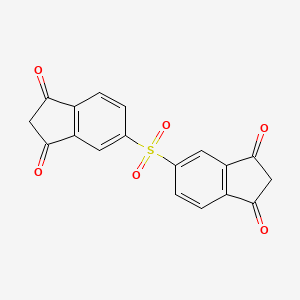
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
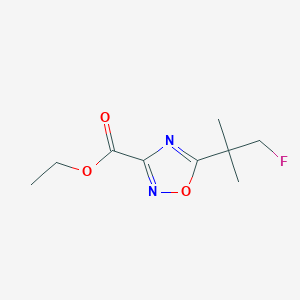
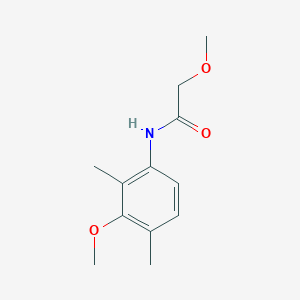
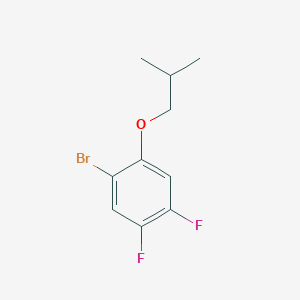
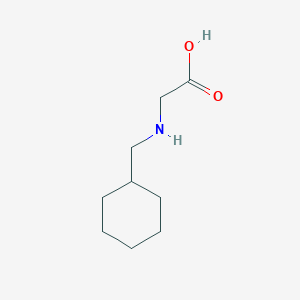
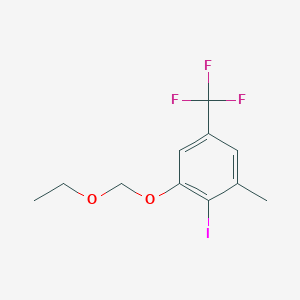
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
